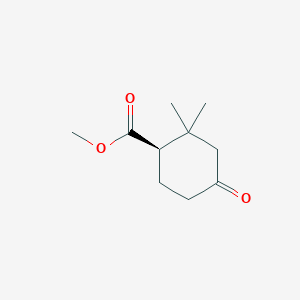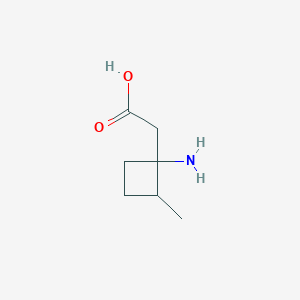
2-(1-Amino-2-methylcyclobutyl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-Amino-2-methylcyclobutyl)acetic acid is an organic compound characterized by a cyclobutyl ring substituted with an amino group and a methyl group, and an acetic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Amino-2-methylcyclobutyl)acetic acid typically involves the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Amino Group: The amino group can be introduced via amination reactions using reagents such as ammonia or amines under suitable conditions.
Addition of the Methyl Group: The methyl group can be added through alkylation reactions using methylating agents like methyl iodide.
Attachment of the Acetic Acid Moiety: The acetic acid moiety can be introduced through carboxylation reactions involving carbon dioxide or carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2-(1-Amino-2-methylcyclobutyl)acetic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amines or amides.
Wissenschaftliche Forschungsanwendungen
2-(1-Amino-2-methylcyclobutyl)acetic acid has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(1-Amino-2-methylcyclobutyl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and influencing biological processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(1-Amino-2-methylcyclopropyl)acetic acid
- 2-(1-Amino-2-methylcyclopentyl)acetic acid
- 2-(1-Amino-2-methylcyclohexyl)acetic acid
Uniqueness
2-(1-Amino-2-methylcyclobutyl)acetic acid is unique due to its specific cyclobutyl ring structure, which imparts distinct chemical and physical properties compared to its analogs with different ring sizes
Eigenschaften
Molekularformel |
C7H13NO2 |
|---|---|
Molekulargewicht |
143.18 g/mol |
IUPAC-Name |
2-(1-amino-2-methylcyclobutyl)acetic acid |
InChI |
InChI=1S/C7H13NO2/c1-5-2-3-7(5,8)4-6(9)10/h5H,2-4,8H2,1H3,(H,9,10) |
InChI-Schlüssel |
PRZOQFFESSKZCE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC1(CC(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


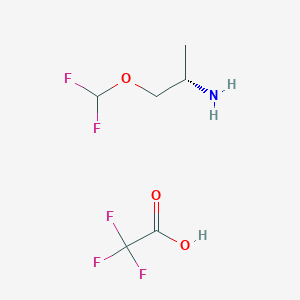
![3-[(3,3-Difluorocyclopentyl)methoxy]azetidine](/img/structure/B13070644.png)
![[(2-Bromo-1-phenylethoxy)methyl]benzene](/img/structure/B13070645.png)
![5,7-Dimethyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B13070665.png)
![N-[1-(furan-2-yl)ethyl]-1-methyl-1H-pyrazol-4-amine](/img/structure/B13070672.png)
![Methyl 2-aminobicyclo[2.2.2]octane-2-carboxylate](/img/structure/B13070673.png)
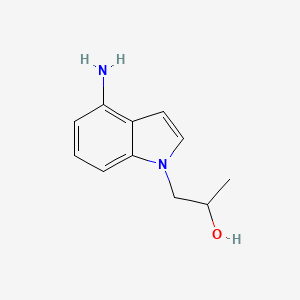
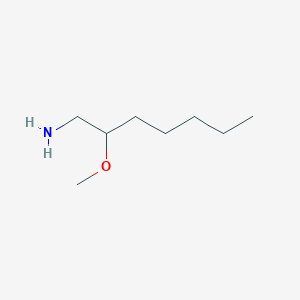
![1-{4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl}methanamine](/img/structure/B13070693.png)
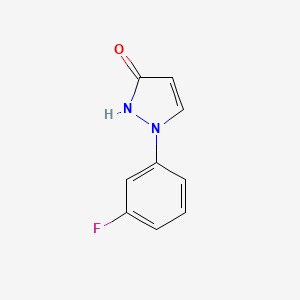
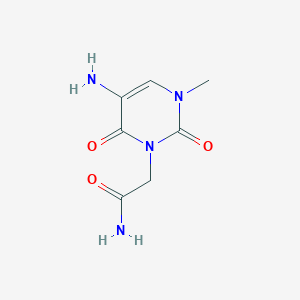
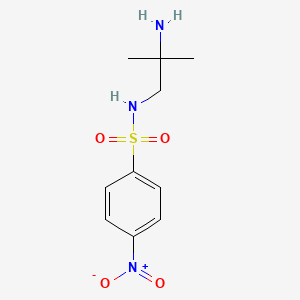
![1-[2-(Dimethylamino)-4-fluorophenyl]ethan-1-ol](/img/structure/B13070716.png)
